molecular formula C30H45NNaO7P B1260868 Fosinopril sodium (Monopril)

Fosinopril sodium (Monopril)

Katalognummer: B1260868
Molekulargewicht: 585.6 g/mol
InChI-Schlüssel: TVTJZMHAIQQZTL-TXDYNIFHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of the Renin-Angiotensin-Aldosterone System (RAAS) and its Pharmacological Modulation

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that plays a central role in the regulation of blood pressure, as well as fluid and electrolyte balance. actamedicaportuguesa.comjmcp.org Dysregulation of this system is a key factor in the development of cardiovascular and renal diseases. jmcp.org Pharmacological modulation of the RAAS is a cornerstone of cardiovascular therapy. actamedicaportuguesa.comresearchgate.net

The RAAS cascade begins with the secretion of renin, which cleaves angiotensinogen to form angiotensin I. jmcp.orgpharmgkb.org Angiotensin-converting enzyme (ACE), a peptidyl dipeptidase, then plays a pivotal role by converting the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. fda.govdrugs.comwikipedia.org Angiotensin II exerts its effects by binding to specific receptors, leading to the constriction of blood vessels, which in turn increases blood pressure. oncohemakey.com

Furthermore, angiotensin II stimulates the adrenal cortex to release aldosterone. fda.govdrugs.com Aldosterone promotes the retention of sodium and water by the kidneys, contributing to an increase in blood volume and, consequently, blood pressure. patsnap.comantibodies-online.com ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. hres.ca

Inhibition of ACE is a well-established therapeutic strategy in cardiovascular medicine. nih.gov By blocking the conversion of angiotensin I to angiotensin II, ACE inhibitors lead to several beneficial effects. nih.gov These include reduced levels of angiotensin II, which results in decreased vasoconstriction and lower blood pressure. drugs.com The subsequent reduction in aldosterone secretion promotes the excretion of sodium and water, further aiding in blood pressure control. physio-pedia.com

Extensive research has demonstrated that ACE inhibitors improve survival rates and quality of life for patients with various cardiovascular conditions. nih.gov They are effective in treating hypertension, heart failure, and left ventricular dysfunction following a myocardial infarction. nih.govahajournals.org Additionally, ACE inhibitors have shown nephroprotective effects, delaying the progression of diabetic nephropathy. ahajournals.org

Role of ACE in Angiotensin II Biosynthesis and Aldosterone Regulation

Historical Context of Fosinopril Sodium Development within the ACE Inhibitor Class

The journey to develop ACE inhibitors began with the discovery of peptides in the venom of the Brazilian pit viper, Bothrops jararaca, which were found to inhibit ACE. wikipedia.org This led to the development of the first ACE inhibitor, captopril. wikipedia.org Subsequent research focused on creating new derivatives with improved properties. mfd.org.mk

The discovery of phosphoramidon, a potent inhibitor of ACE isolated from Streptomyces tanashiensis, highlighted the potential of phosphorus-containing compounds. mfd.org.mk It was observed that the phosphinyl group in phosphoramidon could bind to the zinc ion in the active site of ACE. researchgate.net This finding inspired the development of ACE inhibitors containing a phosphinate functional group. researchgate.net Fosinoprilat, the active form of fosinopril, was developed based on these principles. researchgate.net However, like some earlier ACE inhibitors, fosinoprilat had poor oral bioavailability. researchgate.net This led to the creation of fosinopril, a prodrug designed to overcome this limitation. researchgate.net

Fosinopril sodium is unique among ACE inhibitors as it is the only one marketed that contains a phosphinate group. wikipedia.orgmedicines.org.au This structural feature is a key differentiator from other ACE inhibitors, which are typically classified as sulfhydryl-containing (like captopril) or dicarboxylate-containing (like enalapril and lisinopril). nih.gov Fosinopril is a prodrug, meaning it is administered in an inactive form and is then hydrolyzed in the body, primarily in the gastrointestinal mucosa and liver, to its active metabolite, fosinoprilat. wikipedia.orgsmpdb.canih.gov

This biotransformation is a crucial aspect of its mechanism. smpdb.ca Another distinguishing characteristic of fosinopril is its dual elimination pathway; it is cleared from the body by both the kidneys and the liver. wikipedia.orgnih.gov This balanced clearance makes it a potentially safer option for patients with impaired renal function, as the liver can compensate for reduced kidney excretion. wikipedia.orgnih.gov

Table 1: Key Chemical and Pharmacological Properties of Fosinopril Sodium

Property Description
Drug Class Angiotensin-Converting Enzyme (ACE) Inhibitor medicinenet.com
Chemical Formula C30H45NNaO7P medicines.org.au
Molecular Weight 585.65 g/mol fda.gov
Form Prodrug (Fosinopril Sodium) nih.gov
Active Metabolite Fosinoprilat nih.gov
Key Structural Feature Contains a phosphinate group medicines.org.au
Mechanism of Action Competitive inhibitor of ACE fda.gov
Primary Site of Absorption Proximal small intestine (duodenum/jejunum) fda.gov
Biotransformation Hydrolyzed by esterases to fosinoprilat fda.gov

| Elimination Pathway | Dual elimination by both liver and kidneys nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name Classification/Role
Fosinopril sodium ACE inhibitor, prodrug
Monopril Brand name for Fosinopril sodium
Angiotensin I Precursor to Angiotensin II
Angiotensin II Potent vasoconstrictor
Aldosterone Hormone promoting sodium and water retention
Bradykinin Potent vasodilator
Fosinoprilat Active metabolite of Fosinopril
Captopril Sulfhydryl-containing ACE inhibitor
Enalapril Dicarboxylate-containing ACE inhibitor
Lisinopril Dicarboxylate-containing ACE inhibitor
Phosphoramidon Natural phosphonate-containing ACE inhibitor
Ramipril Dicarboxylate-containing ACE inhibitor
Quinapril Dicarboxylate-containing ACE inhibitor

Eigenschaften

Molekularformel

C30H45NNaO7P

Molekulargewicht

585.6 g/mol

IUPAC-Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1

InChI-Schlüssel

TVTJZMHAIQQZTL-TXDYNIFHSA-M

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomerische SMILES

CCC(=O)O[C@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

Kanonische SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Piktogramme

Irritant; Health Hazard

Synonyme

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

Herkunft des Produkts

United States

Molecular and Biochemical Mechanisms of Action

Fosinopril as a Prodrug: Enzymatic Hydrolysis to Fosinoprilat

Fosinopril itself is pharmacologically inactive and must undergo conversion to its active diacid metabolite, fosinoprilat, to exert its therapeutic effect. smpdb.cabiopharmanotes.commedicines.org.au This conversion is a crucial first step in its mechanism of action.

Biotransformation Pathways and Active Metabolite Formation

The primary biotransformation pathway of fosinopril is its hydrolysis to the active metabolite, fosinoprilat. smpdb.cabiopharmanotes.comsmpdb.ca After oral administration, approximately 75% of the circulating radioactivity in plasma is in the form of fosinoprilat. medicines.org.audrugs.comhres.ca Other minor metabolites include a glucuronide conjugate of fosinoprilat (20-30%) and a p-hydroxy metabolite of fosinoprilat (1-5%). medicines.org.audrugs.comhres.ca It is noteworthy that fosinoprilat itself does not appear to be further biotransformed; therefore, fosinopril is the precursor for these other metabolites. drugbank.comdrugs.comnih.gov The glucuronide conjugate is inactive, while the p-hydroxy metabolite has been shown in rats to be as potent an ACE inhibitor as fosinoprilat. drugs.comwikidoc.orgdrugs.com

MetabolitePercentage in Plasma (after oral fosinopril)ACE Inhibitory Activity
Fosinoprilat~75%Active
Glucuronide conjugate of fosinoprilat20-30%Inactive
p-hydroxy metabolite of fosinoprilat1-5%Active (in rats)

Competitive Inhibition of Angiotensin-Converting Enzyme by Fosinoprilat

Fosinoprilat functions as a specific and competitive inhibitor of angiotensin-converting enzyme (ACE). drugbank.comwikipedia.orgdrugs.com ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. smpdb.camedicines.org.auhres.ca By inhibiting ACE, fosinoprilat effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. drugbank.comsmpdb.cabiopharmanotes.com

Mechanism of Phosphinate Group Binding to the ACE Active Site

A distinguishing structural feature of fosinopril is its phosphinate group, which is crucial for its inhibitory activity. biopharmanotes.commedicines.org.aunih.gov This phosphinate group is capable of specific binding to the active site of ACE. wikidoc.orgnih.gov The binding of the phosphonate group of fosinoprilat to the active site of ACE forms an extensive interaction network with amino acid residues. nih.gov

Interaction with the Zinc Metalloproteinase Center of ACE

ACE is a zinc metalloproteinase, meaning it contains a zinc ion (Zn2+) at its active site that is essential for its catalytic function. nih.govnih.gov The phosphinate group of fosinoprilat directly interacts with this catalytic zinc ion. nih.govdrugbank.comdrugbank.com One of the oxygen atoms of the phosphinic group binds to the zinc ion, while also interacting with tyrosine and glutamic acid residues within the enzyme's active site. nih.govnih.gov This strong interaction with the zinc center is a key component of the inhibitory mechanism.

Inhibition Kinetics and Binding Affinity (e.g., Ki Values)

Fosinoprilat demonstrates a non-competitive inhibition effect on ACE activity. medchemexpress.commedchemexpress.com The inhibitor constant (Ki), a measure of the inhibitor's potency, for fosinoprilat has been reported to be 1.675 μM. medchemexpress.commedchemexpress.com The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, has been determined to be 0.18 μM. medchemexpress.com Kinetic studies have also revealed that fosinoprilat exhibits a 27.4-fold greater selectivity for the C-domain of ACE compared to the N-domain, which may be attributed to differences in hydrophobic interactions between the inhibitor and the two domains. nih.govresearchgate.net

Inhibition ParameterValue
Inhibition TypeNon-competitive
Ki (Inhibitor Constant)1.675 μM
IC500.18 μM
cACE/nACE Selectivity27.4-fold

Downstream Biochemical Cascades Resulting from ACE Inhibition

The inhibition of angiotensin-converting enzyme (ACE) by fosinoprilat sets off a cascade of biochemical events that collectively contribute to its therapeutic effects. These events primarily revolve around the reduction of angiotensin II and the modulation of the renin-angiotensin-aldosterone system (RAAS).

Fosinoprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II. drugs.comwikipedia.orgnova.edu This inhibition leads to a significant decrease in the circulating levels of angiotensin II, a potent vasoconstrictor. wikipedia.orgmedicines.org.aupatient.info By reducing angiotensin II levels, fosinoprilat effectively diminishes its pressor effects, which include direct arterial vasoconstriction and stimulation of the sympathetic nervous system. wikipedia.orgnih.govdrugbank.com This ultimately results in vasodilation, reducing peripheral vascular resistance and lowering blood pressure. wikipedia.orgcvpharmacology.com

The suppression of angiotensin II formation is a primary mechanism through which fosinopril exerts its antihypertensive effects. medicines.org.aupatient.info This action helps to alleviate the negative cardiovascular remodeling effects associated with chronic increases in angiotensin II. wikipedia.orgnova.edu

The reduction in angiotensin II levels directly impacts the adrenal cortex, leading to decreased secretion of aldosterone. drugs.commedicines.org.audrugs.com Aldosterone promotes sodium and water retention in the kidneys. nih.govdrugbank.comrsc.org Consequently, the inhibition of its secretion by fosinoprilat contributes to a mild diuretic and natriuretic effect, further aiding in blood pressure reduction. nih.govcvpharmacology.com This decrease in aldosterone can also lead to a small increase in serum potassium levels. drugs.commedicines.org.au

Summary of Fosinoprilat's Effects on the Renin-Angiotensin-Aldosterone System
ParameterEffect of FosinoprilatPrimary MechanismDownstream Consequence
Angiotensin IIDecreasedCompetitive inhibition of ACE drugs.comnova.eduReduced vasoconstriction, decreased blood pressure wikipedia.orgcvpharmacology.com
AldosteroneDecreasedReduced stimulation of the adrenal cortex by angiotensin II drugs.commedicines.org.auMild natriuresis and diuresis, potential for slight increase in serum potassium drugs.comnih.govcvpharmacology.com
Plasma Renin ActivityIncreasedLoss of negative feedback from angiotensin II on renin secretion drugs.commedicines.org.auCompensatory response with limited impact due to ACE inhibition

Attenuation of Angiotensin II Formation

Kininase II Activity and Bradykinin Pathway Interactions

Angiotensin-converting enzyme is also known as kininase II, an enzyme that plays a crucial role in the degradation of bradykinin. drugs.commedicines.org.au Fosinoprilat's inhibition of this enzyme, therefore, has significant implications for the bradykinin pathway.

Inhibition of Bradykinin Degradation by Fosinoprilat

Differential Inhibition of ACE Domains

Somatic ACE is composed of two homologous, catalytically active domains: the N-domain and the C-domain. drugbank.comnih.govnih.gov These domains exhibit differences in their substrate specificities and inhibitor affinities. nih.govnih.govwhiterose.ac.uk

Research into the interaction of fosinoprilat with these domains has revealed a degree of selectivity. While fosinoprilat inhibits both domains, studies have shown that it can exhibit a preferential inhibition of one domain over the other. Some in vitro studies have suggested that fosinoprilat is slightly more specific for the N-domain. nih.gov However, other kinetic data and high-resolution crystal structures of both the N-domain and C-domain in complex with fosinoprilat indicate a notable selectivity for the C-domain, with one study reporting a 27.4-fold higher affinity for the C-domain. whiterose.ac.uk The C-domain is predominantly involved in blood pressure regulation, while the N-domain is thought to play a role in other physiological processes. drugbank.com The differential inhibition of these domains by fosinoprilat may contribute to its specific pharmacological profile. nih.govnih.gov

Inhibitory Constants (Ki) of Fosinoprilat for ACE Domains
ACE DomainInhibitory Constant (Ki)Reference
N-domain4.11 ± 0.38 nM whiterose.ac.uk
C-domain0.15 ± 0.01 nM whiterose.ac.uk

Somatic ACE N- and C-Domains: Functional Roles

Somatic ACE (sACE) is comprised of two homologous and catalytically active domains, the N-domain and the C-domain, which arose from a tandem gene duplication. drugbank.comnih.gov While they share a high degree of sequence similarity, these domains have distinct physiological roles and substrate specificities. nih.govnih.gov

The C-domain is primarily associated with the regulation of blood pressure. drugbank.comresearchgate.net It is mainly responsible for the conversion of angiotensin I to angiotensin II. nih.govresearchgate.net Both the N- and C-domains contribute to the degradation of bradykinin. researchgate.net

The N-domain plays a significant role in hematopoietic stem cell differentiation and proliferation. drugbank.com It is specifically responsible for the hydrolysis of the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a natural inhibitor of hematopoietic stem cell proliferation. nih.govresearchgate.netnih.gov

Selectivity of Fosinoprilat for N-Domain versus C-Domain of Somatic ACE

ACE inhibitors, including fosinoprilat, exhibit varying degrees of selectivity for the N- and C-domains of somatic ACE. drugbank.com Research indicates that fosinoprilat demonstrates a degree of selectivity for the N-domain. In vitro and in vivo studies have shown that fosinoprilat is slightly more specific for the N-domain compared to the C-domain. nih.gov This is in contrast to some other ACE inhibitors. drugbank.com The structural basis for this selectivity lies in altered hydrophobic interactions within the binding pockets of the two domains. nih.gov High-resolution crystal structures of fosinoprilat in complex with both the N- and C-domains have revealed the molecular features that confer this domain selectivity. nih.govrcsb.org

Implications for Substrate Hydrolysis Specificity (e.g., AcSDKP vs. Angiotensin I)

The selectivity of an ACE inhibitor for the N- or C-domain has direct implications for its effect on the hydrolysis of different substrates. Since the N-domain is the primary site of AcSDKP hydrolysis, inhibitors with N-domain specificity will have a more pronounced effect on increasing AcSDKP levels. nih.govnih.gov

Fosinoprilat is a potent inhibitor of AcSDKP hydrolysis by wild-type ACE, with a K(i) value in the subnanomolar range. nih.gov In vivo studies have demonstrated that administration of fosinopril leads to significantly higher plasma and urine concentrations of AcSDKP compared to less N-domain specific inhibitors. nih.gov This suggests that fosinopril's N-domain selectivity leads to a more substantial sparing of AcSDKP from degradation.

Conversely, the hydrolysis of angiotensin I is primarily carried out by the C-domain, although the N-domain also contributes. nih.gov While fosinoprilat effectively inhibits angiotensin I conversion, its relative selectivity for the N-domain means it may have a comparatively lesser, though still potent, inhibitory effect on the C-domain's primary function. nih.govnih.gov

Interactive Data Table: Fosinoprilat Domain Selectivity and Substrate Inhibition

InhibitorTarget Domain(s)Primary Substrate(s) AffectedIn Vitro Potency (Angiotensin I Hydrolysis)In Vivo Effect on AcSDKP
Fosinoprilat N-domain > C-domain nih.govAcSDKP, Angiotensin I, Bradykinin nih.govnih.govPotent inhibitor nih.govSignificant increase in plasma and urine concentrations nih.gov
Omapatrilat N-domain ≈ C-domain nih.govAngiotensin I, Bradykinin nih.gov5 times more potent than fosinoprilat nih.govLess increase in AcSDKP compared to fosinoprilat nih.gov

Preclinical Pharmacokinetics and Metabolism

Absorption Characteristics of Fosinopril

Rate and Extent of Oral Absorption in Animal Models

Following oral administration, fosinopril is absorbed slowly. fda.govmedicines.org.au The absolute absorption of fosinopril averages 36% of an oral dose. fda.govmedicines.org.aunih.gov In animal studies, the absorption of radiolabeled fosinopril from the gastrointestinal tracts of animals was observed to be rapid, with a maximum plasma concentration time (tmax) of 0.75 hours. researchgate.net In a porcine model of congestive heart failure, oral administration of fosinopril at a dose of 2.5 mg/kg resulted in reduced fractional shortening and decreased left ventricular size. caymanchem.com Studies in normotensive rats, dogs, and monkeys have shown that oral administration of fosinopril inhibits angiotensin I-induced pressor responses at doses of 15, 15, and 10 µmol/kg, respectively. caymanchem.com

Primary Sites of Absorption in the Gastrointestinal Tract

The primary site for the absorption of fosinopril is the proximal small intestine, specifically the duodenum and jejunum. fda.govmedicines.org.aunih.govdrugbank.comnih.gov

Distribution Profile of Fosinoprilat

Plasma Protein Binding Dynamics

Fosinoprilat, the active metabolite of fosinopril, is highly bound to plasma proteins. fda.gov Reports indicate that fosinoprilat is approximately or greater than 95% protein-bound. drugbank.commims.comhres.ca One source specifies the protein binding to be approximately 99.4%. fda.gov

Biotransformation and Metabolite Characterization

Fosinopril is a prodrug that is converted into its active form, fosinoprilat, through hydrolysis. smpdb.canih.gov

After an oral dose of radiolabeled fosinopril, the primary substance found in plasma is the active metabolite, fosinoprilat, accounting for approximately 75% of the radioactivity. drugs.commedicines.org.auhres.cafda.gov The remaining radioactivity is attributed to a glucuronide conjugate of fosinoprilat (20-30%) and a p-hydroxy metabolite of fosinoprilat (1-5%). drugs.commedicines.org.auhres.cafda.gov Since fosinoprilat itself does not undergo biotransformation after intravenous administration, it is understood that the parent drug, fosinopril, is the precursor to these glucuronide and p-hydroxy metabolites. drugs.comdrugbank.commedicines.org.audrugs.com The glucuronide conjugate does not possess ACE inhibitory activity. drugs.commedicines.org.auhres.cadrugs.com However, in rats, the p-hydroxy metabolite of fosinoprilat has been shown to be as potent of an ACE inhibitor as fosinoprilat itself. drugs.commedicines.org.auhres.cadrugs.com

Metabolites of Fosinopril in Plasma

Metabolite Percentage of Radioactivity in Plasma ACE Inhibitory Activity
Fosinoprilat ~75% drugs.commedicines.org.auhres.cafda.gov Active smpdb.canih.govdrugbank.com
Glucuronide Conjugate of Fosinoprilat 20-30% drugs.commedicines.org.auhres.cafda.gov Inactive drugs.commedicines.org.auhres.cadrugs.com

Hydrolysis in Gastrointestinal Mucosa and Liver

Elimination Pathways

Fosinoprilat is distinguished by its dual elimination pathway, being cleared by both the kidneys and the liver. nih.govoup.com Following intravenous administration, elimination is shared about equally between these two organs. drugs.comhres.cahres.cafda.gov After oral administration of radiolabeled fosinopril, approximately half of the absorbed dose is excreted in the urine, with the remainder eliminated in the feces via biliary excretion. drugs.comhres.cadrugbank.comhres.cafda.govnih.gov

The dual elimination route of fosinoprilat provides a compensatory mechanism. nih.gov In patients with impaired renal function, hepatobiliary elimination increases to compensate for the reduced renal clearance. medsinfo.com.aunih.govnih.gov Conversely, in cases of hepatic insufficiency, renal excretion increases. medsinfo.com.aunih.gov This compensatory nature means that the total body clearance of fosinoprilat is not significantly different in patients with varying degrees of renal impairment. nih.govnih.gov For instance, even in patients with mild to severe renal insufficiency, the clearance of fosinoprilat does not differ substantially from normal due to the significant contribution of hepatobiliary elimination. drugs.com However, in patients with end-stage renal disease, the total body clearance of fosinoprilat is roughly half that of individuals with normal renal function. drugs.comdrugs.com Similarly, in patients with hepatic impairment, the apparent total body clearance of fosinoprilat is about half that of those with normal liver function. drugs.comdrugs.comunilab.com.ph

Fosinoprilat Clearance in Different Patient Populations

Patient Population Total Body Clearance of Fosinoprilat Primary Compensatory Pathway
Normal Renal and Hepatic Function Normal N/A
Renal Insufficiency (mild to severe) Not significantly altered drugs.comnih.gov Increased hepatobiliary elimination medsinfo.com.aunih.govnih.gov
End-Stage Renal Disease Approximately 50% of normal drugs.comdrugs.com Hepatobiliary elimination medsinfo.com.au

Efficacy of Dialysis in Fosinoprilat Clearance

The clearance of fosinopril's active metabolite, fosinoprilat, by dialysis is notably inefficient. nih.gov This characteristic is a direct consequence of fosinoprilat's high degree of protein binding (approximately 99.4%) and its relatively large size, which limit its passage through dialysis membranes. fda.gov

Data from human clinical studies indicate that fosinoprilat is poorly removed from the body by standard dialysis methods. wikidoc.org The clearance of fosinoprilat by hemodialysis averages only 2% of urea clearance, while clearance via peritoneal dialysis is slightly higher, averaging 7% of urea clearance. medicines.org.aufda.govhres.canih.gov This low level of removal means that dialysis does not significantly contribute to the elimination of the drug from the body. While these figures are derived from human data, dedicated preclinical studies evaluating the efficacy of dialysis for fosinoprilat clearance specifically in animal models are not prominent in the scientific literature.

Table 2: Efficacy of Dialysis in Fosinoprilat Clearance (Based on Human Data)

Dialysis MethodAverage Clearance Relative to Urea Clearance
Hemodialysis~2% medicines.org.aufda.govhres.canih.gov
Peritoneal Dialysis~7% medicines.org.aufda.govhres.canih.gov

Pharmacodynamic Effects in Experimental Systems

In Vitro Studies on Enzymatic Inhibition and Cellular Effects

In vitro experiments have provided fundamental insights into the enzymatic and cellular effects of fosinoprilat, the active metabolite of fosinopril.

Concentration-Dependent Inhibition of ACE Activity

Fosinoprilat has demonstrated potent, concentration-dependent inhibition of ACE activity from various sources. nih.gov The inhibitory concentration 50 (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by half, has been a key parameter in these studies. For instance, the IC50 value for fosinoprilat against ACE has been reported to be 0.18 µM. medchemexpress.comchemsrc.com In comparative studies, fosinoprilat was found to be more potent than captopril but less potent than enalaprilat. nih.gov The potency of fosinoprilat can vary depending on the tissue source of the ACE. unimelb.edu.au

Table 1: In Vitro ACE Inhibitory Activity of Fosinoprilat

Parameter Value Source
IC50 0.18 µM medchemexpress.comchemsrc.com
Ki 1.675 µM medchemexpress.comchemsrc.com

Investigation of Non-Competitive Inhibition Kinetics with ACE Substrates

Kinetic studies have revealed that fosinoprilat exhibits a non-competitive mode of inhibition towards ACE. medchemexpress.comchemsrc.com This means that fosinoprilat can bind to a site on the enzyme that is distinct from the active site where the substrate binds. frontiersin.org This binding alters the conformation of the enzyme, thereby reducing its catalytic efficiency without directly competing with the substrate for the active site. frontiersin.org This non-competitive inhibition is a distinguishing feature of fosinoprilat's interaction with ACE. medchemexpress.comchemsrc.com

Effects on Liposome Cosedimentation and LPLA2 Activity

Beyond its effects on ACE, fosinopril has been shown to interact with lipid membranes and influence the activity of lysosomal phospholipase A2 (LPLA2). nih.govarctomsci.com In vitro studies have demonstrated that fosinopril can partially inhibit the cosedimentation of liposomes with recombinant LPLA2. medchemexpress.comnih.govarctomsci.com This suggests an interaction with lipid bilayers that may affect membrane-associated enzymatic processes. nih.gov However, fosinopril did not show inhibition of the soluble esterase activity of LPLA2, indicating a specific interaction related to the membrane-bound form of the enzyme. medchemexpress.commedchemexpress.com

In Vivo Animal Model Research

In vivo studies using various animal models have been essential for understanding the physiological consequences of fosinopril administration, particularly its effects on cardiovascular hemodynamics.

Effects on Angiotensin I-Induced Pressor Responses in Normotensive Models

Oral administration of fosinopril has been shown to effectively inhibit the pressor (blood pressure-increasing) responses induced by angiotensin I in normotensive rats, dogs, and monkeys. caymanchem.comcaymanchem.com This effect is a direct consequence of ACE inhibition, which prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. drugbank.com Studies have demonstrated a dose-dependent inhibition of this pressor response, confirming the in vivo efficacy of fosinopril as an ACE inhibitor. caymanchem.comcaymanchem.comhres.ca

Table 2: Effective Doses of Fosinopril for Inhibiting Angiotensin I Pressor Response

Animal Model Oral Dose (µmol/kg)
Normotensive Rats 15 caymanchem.comcaymanchem.com
Normotensive Dogs 15 caymanchem.comcaymanchem.com
Normotensive Monkeys 10 caymanchem.comcaymanchem.com

Modulation of Cardiovascular Hemodynamics in Heart Failure Models

In animal models of heart failure, fosinopril has demonstrated significant benefits in modulating cardiovascular hemodynamics. In a porcine model of congestive heart failure, fosinopril reduced fractional shortening and decreased left ventricular size. caymanchem.comcaymanchem.com In rats with heart failure induced by myocardial infarction, fosinopril treatment has been shown to inhibit cardiac dysfunction and structural alterations. medchemexpress.comchemsrc.com Furthermore, long-term treatment with fosinopril in rats with pressure-overload-induced heart failure improved survival and preserved cardiac function. ahajournals.org These findings highlight the therapeutic potential of fosinopril in improving cardiac performance in heart failure settings.

Reduction of Fractional Shortening and Left Ventricular Size

In experimental models of heart failure, such as those induced by rapid atrial pacing in pigs, fosinopril has been shown to mitigate the decline in left ventricular (LV) fractional shortening. While rapid pacing alone leads to a nearly twofold decrease in LV fractional shortening, treatment with fosinopril resulted in a significant increase in this parameter compared to the untreated pacing group. Concurrently, fosinopril treatment has been associated with a reduction in LV end-diastolic dimension, which is typically elevated in heart failure models.

Studies in rat models of heart failure have also demonstrated the beneficial effects of fosinopril on cardiac dimensions. In these models, fosinopril treatment led to a decrease in both left ventricular end-diastolic dimension (LVEDd) and left ventricular end-systolic dimension (LVEDs). scienceopen.com For instance, in one study, the LVEDd in the fosinopril-treated group was 0.92±0.15 cm compared to 1.04±0.12 cm in the untreated heart failure group. scienceopen.com

Table 1: Effect of Fosinopril on Left Ventricular Fractional Shortening in a Porcine Model of Rapid Atrial Pacing-Induced Heart Failure

Treatment GroupChange in LV Fractional Shortening
Rapid Pacing OnlyNearly 2-fold decrease
Fosinopril + Rapid PacingIncreased compared to rapid pacing only

Data derived from a study involving pigs with heart failure induced by rapid atrial pacing for 3 weeks.

Table 2: Effect of Fosinopril on Left Ventricular Dimensions in a Rat Model of Heart Failure

ParameterSham GroupHeart Failure Model GroupFosinopril-Treated Group
LVEDd (cm)0.67 ± 0.131.04 ± 0.120.92 ± 0.15
LVEDs (cm)0.28 ± 0.100.75 ± 0.13Not specified

Data from a study on rats with adriamycin-induced heart failure treated for 28 days. scienceopen.com

Impact on Myocardial Remodeling Processes

Fosinopril has been shown to favorably influence myocardial remodeling, a key pathological process in heart failure and following myocardial infarction. oup.comannualreviews.org Experimental and clinical studies support the role of ACE inhibitors like fosinopril in attenuating the structural changes that occur in the heart in response to injury. oup.comannualreviews.org This includes preventing the progressive cardiac dilatation that can occur after a myocardial infarction. annualreviews.org

In a study on heart failure in rats, histological analysis revealed that fosinopril treatment helped to alleviate the disorganized fiber structure in the heart tissue, indicating a reversal of ventricular remodeling. scienceopen.com The beneficial effects of ACE inhibitors on myocardial remodeling are attributed to both direct effects on the cardiac structure and indirect effects resulting from hemodynamic changes, primarily a reduction in cardiac afterload. annualreviews.org

Biochemical Marker Modulation in Disease Models

Downregulation of Creatine Kinase and Lactate Dehydrogenase

In a rat model of acute myocardial infarction, oral administration of fosinopril (4.67 mg/kg for 4 weeks) led to a downregulation of creatine kinase (CK) and lactate dehydrogenase (LDH) levels. medchemexpress.com These enzymes are well-established biomarkers of myocardial injury, and their elevated levels in the serum are indicative of damage to cardiac cells. oatext.com

Another study investigating a rat model of heart failure also demonstrated that fosinopril treatment resulted in a decrease in the serum levels of several cardiac injury markers, including CK and LDH. wiley.com Specifically, compared to the model group, fosinopril treatment decreased LDH and CK levels. wiley.com Similarly, in a study on myocardial ischemia-reperfusion injury in rats, pre-treatment with fosinopril sodium attenuated the increase in serum LDH and CK activities compared to the ischemia-reperfusion group. nih.gov

Table 3: Effect of Fosinopril on Serum Cardiac Injury Markers in a Rat Model of Heart Failure

BiomarkerModel Group vs. Sham GroupFosinopril Group vs. Model Group (Percentage Decrease)
LDHIncreased by 37.84%20.46%
CKIncreased by 37.67%21.80%

Data from a study on rats with heart failure. wiley.com

Suppression of Cleaved-Caspase 3 Expression and Apoptosis

Fosinopril has been demonstrated to exert anti-apoptotic effects in the setting of myocardial injury. In a rat model of acute myocardial infarction, fosinopril treatment suppressed the expression of cleaved-caspase 3 and reduced myocardial apoptosis. medchemexpress.commedchemexpress.com Cleaved-caspase 3 is a key executioner caspase in the apoptotic pathway, and its activation is a critical step in programmed cell death. oup.com

The anti-apoptotic effects of fosinopril are further supported by findings in other experimental models. For instance, in a study on myocardial ischemia-reperfusion injury, fosinopril treatment led to a marked reduction in TUNEL-positive cells, a method for detecting apoptotic cells. nih.gov This suggests that fosinopril can protect cardiomyocytes from apoptosis induced by ischemia and reperfusion.

Structure-activity Relationship Sar Studies

Design Principles for ACE Inhibitors

The design of potent and specific ACE inhibitors like fosinopril is guided by a deep understanding of the enzyme's active site and the mechanism of peptide hydrolysis. Key structural features are essential for effective inhibition.

A fundamental principle in the design of ACE inhibitors is the necessity of a terminal N-ring containing a carboxylic acid. scholarsresearchlibrary.comcore.ac.uk This feature is critical as it mimics the C-terminal carboxylate group of natural ACE substrates, such as angiotensin I. scholarsresearchlibrary.comcore.ac.uknih.gov The carboxyl group on the proline ring, a common feature in many ACE inhibitors, is vital for the ionic interaction with a cationic site within the ACE active site. nih.gov This interaction is a primary anchor for the inhibitor, ensuring proper orientation and high-affinity binding. All naturally occurring peptidic inhibitors of ACE possess a proline residue at the carboxyl terminus, highlighting the evolutionary significance of this structural element for ACE recognition. nih.gov

Importance of the N-Ring Carboxylic Acid Moiety

Role of the Phosphinic Acid Group in ACE Binding Affinity

Fosinopril belongs to the phosphonate-containing class of ACE inhibitors, a distinction that carries significant implications for its mechanism of action and binding characteristics. scholarsresearchlibrary.comfrontiersin.orgbocsci.com

ACE inhibitors are broadly classified based on the chemical group that coordinates with the zinc ion in the enzyme's active site. The three primary groups are sulfhydryl (-SH), carboxylate (-COOH), and phosphinic acid (-POOH). scholarsresearchlibrary.com

Sulfhydryl Group: Found in captopril, the first clinically used ACE inhibitor, the sulfhydryl group exhibits strong binding to the zinc ion. scholarsresearchlibrary.comoup.com However, this group is associated with certain drawbacks, including the potential for oxidation and disulfide exchange reactions, which can shorten the duration of action, and has been linked to side effects like skin rashes and taste disturbances. scholarsresearchlibrary.comoup.com

Phosphinic Acid Group: Fosinopril utilizes a phosphinic acid group to bind to the zinc ion. frontiersin.orgbocsci.com This group offers the advantage of strong binding without the inherent disadvantages of the sulfhydryl group. oup.com The phosphinate moiety is considered a key innovation, providing a balance of high potency and a favorable side-effect profile. oup.comportlandpress.com

Table 1: Comparison of Zinc-Binding Groups in ACE Inhibitors

Zinc-Binding Group Example Compound(s) Binding Strength to Zinc Key Characteristics
Sulfhydryl (-SH)CaptoprilStrong scholarsresearchlibrary.comoup.comAssociated with shorter duration of action and some side effects. scholarsresearchlibrary.comoup.com
Carboxylate (-COOH)Enalapril, LisinoprilWeaker oup.comPotency enhanced by additional binding interactions. oup.com
Phosphinic Acid (-POOH)FosinoprilStrong oup.comHigh potency without the drawbacks of the sulfhydryl group. oup.com

A key aspect of the phosphinic acid group's efficacy is its ability to act as a transition-state analog. nih.govingentaconnect.com During the enzymatic cleavage of a peptide bond by ACE, a transient, high-energy tetrahedral intermediate is formed. nih.govcore.ac.uk The phosphinic acid moiety in fosinoprilat (the active form of fosinopril) mimics this tetrahedral geometry. nih.govingentaconnect.comacs.org This structural and electronic resemblance allows the inhibitor to bind with very high affinity to the active site, effectively blocking the enzyme's catalytic activity. nih.govacs.org This mechanism, where the inhibitor resembles the transition state rather than the substrate itself, is a hallmark of potent, mechanism-based enzyme inhibitors. nih.gov The phosphinic acid group is considered an optimal isosteric replacement for the scissile peptide bond, contributing significantly to fosinopril's inhibitory power. ingentaconnect.com

Comparison with Sulfhydryl and Carboxylate Binding Groups

Prodrug Esterification and Oral Bioavailability Design

Fosinopril sodium is administered as a prodrug, meaning it is an inactive or less active compound that is metabolized in the body to its active form, fosinoprilat. fda.govnih.govdrugbank.com This strategic design is crucial for achieving adequate oral bioavailability.

The active form, fosinoprilat, is a diacid and, due to its polarity, would be poorly absorbed from the gastrointestinal tract. quizlet.com To overcome this, the phosphinic acid group is esterified in the fosinopril sodium formulation. frontiersin.orgnih.gov This esterification masks the polar phosphinic acid group, increasing the lipophilicity of the molecule and facilitating its absorption through the gut wall. acs.org

Following oral administration, fosinopril is absorbed and then rapidly and completely hydrolyzed by esterases, primarily in the gastrointestinal mucosa and liver, to release the active fosinoprilat. fda.govnih.govhres.ca This conversion is highly efficient, with negligible amounts of the intact prodrug found in circulation. nih.gov The absolute oral absorption of fosinopril averages about 36%. fda.govdrugbank.com This prodrug strategy is a common and effective method used in medicinal chemistry to improve the pharmacokinetic properties of drugs that would otherwise have poor oral absorption. scholarsresearchlibrary.comacs.org

Interactions with Other Biochemical Systems and Pharmacological Agents

Mechanisms of Pharmacokinetic Interactions

Pharmacokinetic interactions involve the influence of co-administered drugs on the absorption, distribution, metabolism, and excretion of fosinopril and its active metabolite, fosinoprilat.

The co-administration of antacids containing aluminum hydroxide, magnesium hydroxide, and simethicone has been shown to impair the absorption of fosinopril. rxlist.comrxlist.com A clinical pharmacology study demonstrated that the concurrent use of these antacids with fosinopril led to reduced serum levels and urinary excretion of fosinoprilat. rxlist.comhres.ca This interaction suggests that antacids may bind to fosinopril in the gastrointestinal tract, thereby decreasing its bioavailability. To mitigate this effect, it is recommended that the administration of fosinopril and antacids be separated by at least two hours. rxlist.commedcentral.com

Table 1: Effect of Antacids on Fosinoprilat Pharmacokinetics

Pharmacokinetic Parameter Change with Concomitant Antacid Administration Recommended Action
Serum Levels of Fosinoprilat Decreased rxlist.comhres.ca Separate administration by at least 2 hours rxlist.commedcentral.com
Urinary Excretion of Fosinoprilat Decreased rxlist.comhres.ca Separate administration by at least 2 hours rxlist.commedcentral.com

The interaction between fosinopril and the loop diuretic furosemide has been investigated in a steady-state pharmacokinetic study. hres.cahres.ca Co-administration of furosemide with fosinopril sodium resulted in a 26% increase in the area under the curve (AUC) and a 25% increase in the maximum concentration (Cmax) of fosinoprilat. hres.ca This suggests that furosemide may enhance the bioavailability of fosinoprilat. Conversely, the levels of furosemide were found to be decreased in the presence of fosinopril. hres.cahres.ca Despite these pharmacokinetic changes, the synergistic hypotensive effect of combining fosinopril with a diuretic is considered clinically beneficial. nih.gov

Table 2: Pharmacokinetic Interaction between Fosinopril and Furosemide

Drug Combination Effect on Fosinoprilat Effect on Furosemide

Fosinopril may affect the excretion rate of other drugs, potentially leading to higher serum levels of the co-administered compound. For instance, fosinopril may decrease the excretion rate of aclidinium and acyclovir, which could result in elevated serum concentrations of these drugs. drugbank.com This interaction is particularly relevant for drugs that are primarily cleared by the kidneys. Fosinopril itself has a dual mechanism of elimination, with approximately half of the absorbed dose excreted in the urine and the remainder in the feces. fda.gov This dual pathway may reduce the impact of renal impairment on fosinoprilat clearance compared to other ACE inhibitors that are predominantly excreted renally. nih.govmedsinfo.com.auwikipedia.org

Modulation of Fosinoprilat Bioavailability by Other Drugs (e.g., Furosemide)

Mechanisms of Pharmacodynamic Interactions

Pharmacodynamic interactions occur when co-administered drugs influence the pharmacological effect of fosinopril at its site of action.

The antihypertensive effect of fosinopril is significantly enhanced when used in combination with agents that stimulate renin release, such as diuretics. hres.cahres.ca Diuretics can cause volume and/or salt depletion, which leads to a compensatory activation of the RAAS. medicinenet.com By inhibiting ACE, fosinopril blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure. fda.gov When administered with a diuretic, this effect is amplified due to the diuretic-induced increase in renin levels. hres.cahres.ca This synergistic interaction is often utilized in clinical practice to achieve better blood pressure control. medsinfo.com.au

Fosinopril, by inhibiting the production of angiotensin II, leads to a decrease in aldosterone secretion. fda.gov Aldosterone is a hormone that promotes the excretion of potassium in the kidneys. Consequently, the reduction in aldosterone levels caused by fosinopril can lead to a small increase in serum potassium. fda.gov

When fosinopril is co-administered with potassium-sparing diuretics (such as spironolactone, amiloride, and triamterene), potassium supplements, or potassium-containing salt substitutes, the risk of developing hyperkalemia (abnormally high serum potassium levels) is significantly increased. rxlist.commedcentral.commedicinenet.com Potassium-sparing diuretics directly inhibit potassium excretion in the kidneys, and when combined with the aldosterone-lowering effect of fosinopril, can lead to a clinically significant accumulation of potassium. rxlist.comunboundmedicine.com Therefore, caution and frequent monitoring of serum potassium are advised when these agents are used concomitantly. medicinenet.com Risk factors for developing hyperkalemia also include renal insufficiency and diabetes mellitus. fda.govrxlist.com

Increased Risk of Angioedema with Mammalian Target of Rapamycin (mTOR) Inhibitors: Proposed Biochemical Pathways

The concomitant administration of fosinopril and mammalian target of rapamycin (mTOR) inhibitors, such as sirolimus and everolimus, has been associated with an elevated risk of angioedema. goodrx.comnih.gov While the precise biochemical pathways are still under investigation, the leading hypothesis centers on the dual impact of these drugs on bradykinin metabolism.

Fosinopril, as an ACE inhibitor, blocks the degradation of bradykinin, a potent vasodilator that increases vascular permeability. smpdb.camdpi.com The accumulation of bradykinin is a well-established mechanism for ACE inhibitor-induced angioedema. nih.govmdpi.com

mTOR inhibitors are also believed to influence bradykinin pathways. The proposed mechanism suggests that mTOR inhibitors may further impair the breakdown of bradykinin, leading to a synergistic effect when combined with an ACE inhibitor. mdpi.com This dual inhibition of bradykinin degradation pathways is thought to result in a significant accumulation of bradykinin, thereby increasing the risk and severity of angioedema. goodrx.commdpi.com

Potential for Nitritoid Reactions with Injectable Gold Compounds

Rarely, patients receiving injectable gold compounds, such as sodium aurothiomalate, for conditions like rheumatoid arthritis may experience nitritoid reactions when concurrently treated with ACE inhibitors like fosinopril. medscape.commedicinenet.comnps.org.au These reactions are characterized by symptoms including facial flushing, nausea, vomiting, and hypotension. medicinenet.comnps.org.aumedscape.com

The exact biochemical mechanism underlying this interaction remains to be fully elucidated. medscape.commedscape.com It is hypothesized that the reaction may be related to the effects of the ACE inhibitor on kinins, such as bradykinin, and/or prostaglandins. nps.org.au The accumulation of these vasoactive substances, coupled with the administration of injectable gold, may trigger the characteristic symptoms of a nitritoid reaction. nps.org.audrugs.com

Altered Lithium Homeostasis with Concomitant ACE Inhibitor Therapy

Concurrent use of fosinopril and lithium can lead to altered lithium homeostasis, potentially resulting in increased serum lithium levels and a higher risk of lithium toxicity. goodrx.commedscape.comnih.gov The proposed mechanism involves the natriuretic effect of ACE inhibitors.

Fosinopril, by inhibiting the renin-angiotensin-aldosterone system, promotes sodium and water excretion. patsnap.com This reduction in sodium can lead to a compensatory increase in the reabsorption of lithium in the renal tubules, as the kidneys handle lithium in a manner similar to sodium. medscape.commedscape.com Consequently, lithium clearance is reduced, leading to its accumulation in the body. goodrx.comnih.gov

Modulation of Effects with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The co-administration of fosinopril with non-steroidal anti-inflammatory drugs (NSAIDs) can lead to a modulation of its antihypertensive effects and an increased risk of renal dysfunction, particularly in certain patient populations. medicinenet.compatsnap.com

NSAIDs work by inhibiting the synthesis of prostaglandins, some of which have vasodilatory effects in the kidneys and contribute to blood pressure regulation. medscape.com By reducing the production of these vasodilating prostaglandins, NSAIDs can counteract the blood pressure-lowering effects of fosinopril. medicinenet.commedscape.com

Furthermore, in patients who are elderly, volume-depleted (including those on diuretic therapy), or have pre-existing renal impairment, the combination of fosinopril and an NSAID may lead to a deterioration in renal function, including the potential for acute renal failure. medicinenet.comnih.govnih.gov This is because both classes of drugs can reduce renal blood flow and glomerular filtration rate through different mechanisms, and their combined use can have an additive detrimental effect on kidney function. patsnap.com These effects are typically reversible upon discontinuation of the medications. medicinenet.com

Comparative Pharmacological Profiles with Other ACE Inhibitors

Distinctive Excretion Pathways (Hepatic versus Renal Balance)

A key distinguishing feature of fosinopril compared to many other ACE inhibitors is its dual and compensatory excretion pathway. oup.comnih.gov Following its conversion to the active metabolite, fosinoprilat, the drug is eliminated through both the liver (hepatic) and the kidneys (renal) in roughly equal proportions in individuals with normal organ function. oup.comcore.ac.uk

This balanced elimination is particularly advantageous in patients with impaired renal function. core.ac.uknih.govoup.com In such cases, the hepatic clearance of fosinoprilat increases to compensate for the reduced renal excretion, thereby preventing significant drug accumulation. oup.comnih.gov This characteristic means that dose adjustments for fosinopril are often not necessary in patients with mild to moderate renal insufficiency, a notable difference from ACE inhibitors that are primarily cleared by the kidneys. core.ac.uknih.gov Studies have shown that fosinopril exhibits less accumulation than enalapril in patients with both congestive heart failure and chronic renal insufficiency. oup.com

Differences in ACE Domain Selectivity Compared to Other Inhibitors (e.g., Omapatrilat)

Angiotensin-converting enzyme (ACE) has two active catalytic domains: the N-domain and the C-domain. nih.govnih.gov Different ACE inhibitors can exhibit varying degrees of selectivity for these domains, which may account for some of their unique properties. nih.gov

In vitro and in vivo studies have demonstrated that fosinoprilat, the active form of fosinopril, shows a slight specificity for the N-domain of ACE. nih.gov In contrast, the vasopeptidase inhibitor omapatrilat, which inhibits both ACE and neutral endopeptidase, inhibits both the N- and C-domains similarly. nih.gov This difference in domain selectivity is evident in vivo, where fosinopril administration leads to higher plasma and urine concentrations of AcSDKP (a natural substrate of the N-domain) compared to omapatrilat. nih.gov

Recent research has also suggested that fosinopril exhibits high selectivity for the C-domain, with the cyclohexane ring of fosinopril thought to interact with specific residues in the C-domain. nih.gov This apparent contradiction with earlier findings may be due to different experimental conditions or analytical methods. Omapatrilat's dual inhibition of both ACE and neutral endopeptidase led to a higher incidence of angioedema compared to ACE inhibitors like enalapril, a factor that has limited its clinical development. researchgate.net

Synthetic Chemistry and Pharmaceutical Engineering Aspects

Synthetic Routes for Fosinopril Sodium and Key Intermediates

The industrial synthesis of fosinopril sodium is a multi-step process that involves the careful construction of its two main components: the optically active (4S)-4-cyclohexyl-L-proline and the phosphinylacetyl moiety.

General Overview of Preparation Methods

The synthesis of fosinopril sodium generally involves the condensation of two key intermediates: an optically active phosphinylacetic acid derivative and trans-4-cyclohexyl-L-proline. google.com One common approach begins with the preparation of a racemic mixture of the phosphinylacetic acid derivative, which is then resolved into its separate enantiomers. google.com The desired enantiomer is subsequently coupled with the proline derivative to form fosinopril. google.com

An alternative strategy involves the synthesis of fosinopril as a mixture of four diastereomers, followed by the separation of the desired isomer. google.com This separation can be achieved through the formation of alkali metal salts and subsequent crystallization. google.com

A key intermediate in many synthetic routes is trans-4-cyclohexyl-L-proline. ptfarm.pl One method for its preparation starts from the readily available and inexpensive L-glutamic acid. ptfarm.pl This multi-step synthesis has been shown to be highly selective, yielding the desired product with high purity. ptfarm.pl Another key intermediate is SR-[(2-methyl-1-(oxopropoxy) propoxy] – (4-phenyl butyl) phosphinyl] acetic acid, which is converted to fosinopril in the final steps of the industrial synthesis. researchgate.net

Specific Chemical Reactions and Reagents Employed in Industrial Synthesis

The industrial synthesis of fosinopril sodium utilizes a range of specific chemical reactions and reagents. A crucial step is the coupling of the phosphinylacetic acid derivative with trans-4-cyclohexyl-L-proline. This is often achieved using a condensing agent such as dicyclohexylcarbodiimide (DCC) in the presence of anhydrous hydroxybenzotriazole (HOBt). google.comgoogle.com The reaction is typically carried out in a solvent like dichloromethane at low temperatures. google.comgoogle.com

The preparation of the phosphinylacetic acid intermediate itself involves several steps. One documented method starts with the radical-initiated condensation of 4-phenyl-1-butene and aqueous hypophosphorous acid in methanol, using 2,2'-azobis(2-methylpropionitrile) (AIBN) as the initiator. acs.org

In some processes, pivaloyl chloride is used in the presence of an organic base like pyridine or triethylamine to form a mixed anhydride, which then reacts with the proline derivative. google.com The choice of solvent for this reaction can include dichloromethane, trichloromethane, DMF, or acetone. google.com

The table below summarizes some of the key reagents used in the synthesis of fosinopril sodium and its intermediates.

Reagent/CatalystRole in Synthesis
Dicyclohexylcarbodiimide (DCC)Condensing agent for coupling the phosphinylacetic acid and proline derivatives. google.comgoogle.com
Anhydrous hydroxybenzotriazole (HOBt)Additive used with DCC to improve coupling efficiency and reduce side reactions. google.comgoogle.com
Pivaloyl ChlorideUsed to form a mixed anhydride for coupling reactions. google.com
TriethylamineOrganic base used in various steps, including the formation of mixed anhydrides. google.comgoogleapis.com
2,2'-azobis(2-methylpropionitrile) (AIBN)Radical initiator for the condensation of 4-phenyl-1-butene and hypophosphorous acid. acs.org
L-cinchonidineChiral resolving agent for the separation of enantiomers of the phosphinylacetic acid intermediate. google.com
Proleather enzyme (from Bacillus licheniformis)Used for the enzymatic resolution of racemic phosphinylacetic acid derivatives. google.com

Stereoselective Synthesis and Enantiomeric Purity

The presence of four stereocenters in fosinopril means that sixteen stereoisomers are possible. However, only one of these, the [1[S(R)],2α,4β] isomer, possesses the desired therapeutic activity. googleapis.comgoogle.com Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Methods for Obtaining Optically Pure Proline Derivatives

The synthesis of optically pure proline derivatives, such as trans-4-cyclohexyl-L-proline, is a well-established process. google.comgoogle.com One successful approach starts from L-glutamic acid, a readily available and inexpensive chiral starting material. ptfarm.pl A nine-step synthesis has been developed that yields trans-4-cyclohexyl-L-proline with a purity of 99.7%. ptfarm.plresearchgate.net This method provides a competitive alternative to syntheses starting from the more expensive trans-4-hydroxy-L-proline. ptfarm.pl

Challenges and Strategies in Synthesizing Optically Active Phosphine Derivatives

The synthesis of the optically active phosphine derivative, a key component of fosinopril, is considerably more complex than that of the proline moiety. google.comgoogle.com A common strategy involves the initial preparation of a racemic mixture of the phosphinylacetic acid derivative. This mixture is then resolved to isolate the desired enantiomer. google.com

One of the challenges in this synthesis is the potential formation of regioisomeric impurities. For instance, during the radical-initiated condensation of 4-phenyl-1-butene and hypophosphorous acid, a regioisomer can be formed. acs.org It is crucial to monitor and control the formation of such impurities to ensure the quality of the final product. acs.org

Diastereomeric Salt Formation and Enzymatic Resolution Techniques

To obtain the enantiomerically pure phosphine derivative, two primary methods are employed: diastereomeric salt formation and enzymatic resolution.

Diastereomeric salt formation involves reacting the racemic phosphinylacetic acid derivative with a chiral resolving agent, such as L-cinchonidine. google.com This reaction forms two diastereomeric salts, which have different physical properties, such as solubility. minia.edu.egfiveable.me This difference allows for their separation by fractional crystallization. google.com After separation, the desired diastereomeric salt is treated with a strong acid to liberate the optically pure phosphinylacetic acid. google.com However, this method can be expensive and labor-intensive, sometimes requiring multiple crystallizations to achieve high enantiomeric purity. google.com

Enzymatic resolution offers a more efficient alternative. numberanalytics.com This technique utilizes the high selectivity of enzymes to differentiate between the enantiomers of the racemic mixture. google.comnumberanalytics.com For instance, a protease from the bacterium Bacillus licheniformis, such as the Proleather enzyme, can be used to selectively hydrolyze one of the enantiomers in a racemic mixture of phosphinylacetic acid esters. google.com This leaves the desired enantiomer unreacted and in high enantiomeric purity. google.com This enzymatic process can be carried out in aqueous conditions at moderate temperatures and pH, making it an industrially viable and environmentally friendly option. google.com The enantiomeric purity of the resulting product can be very high, often exceeding a 99:1 ratio. google.comgoogle.com

Purification and Characterization Methodologies for Active Pharmaceutical Ingredient

The purity of the active pharmaceutical ingredient (API), fosinopril sodium, is paramount to ensure its safety and efficacy. To this end, robust purification and characterization methodologies are employed to remove impurities and verify the quality of the final product.

Chromatographic Techniques for Impurity Removal

Chromatographic techniques are fundamental in the purification of fosinopril sodium, effectively separating the desired compound from process-related impurities and degradation products.

A patented method for the purification of a fosinopril sodium crude product involves column chromatography. nih.gov In this process, the crude material is dissolved in a suitable solvent and loaded onto a column packed with neutral alumina, which serves as the stationary phase. nih.gov A mixed solvent system of tetrahydrofuran and methanol is utilized as the mobile phase for elution at room temperature. nih.gov The eluent containing the purified fosinopril sodium is collected and subjected to decompression drying by distillation. nih.gov

For the identification and quantification of impurities, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical tools. bch.rodntb.gov.ua One LC-MS method developed for screening fosinopril sodium impurities utilizes a SunFire C18 column. dntb.gov.uawiley.com The separation is achieved using a mobile phase composed of methanol, 10 mM ammonium acetate buffer, and acetic acid in a ratio of 80:19.5:0.5 (v/v/v). dntb.gov.uawiley.com This method is suitable for monitoring impurities in the bulk drug and for tracking degradation under stress conditions. dntb.gov.uawiley.com Another HPLC method for the determination of fosinopril sodium and its impurities uses a YMC Triart C18 column with a mobile phase of 0.01N potassium phosphate buffer (pH 3.0) and acetonitrile (45:55 v/v). farmaciajournal.com

Microemulsion liquid chromatography (MELC) has also been explored for the separation of fosinopril sodium and its active metabolite, fosinoprilat. researchgate.net This technique can be advantageous for complex matrices and has been optimized using chemometric methods to define the ideal separation conditions. researchgate.net

Below is a table summarizing various chromatographic conditions used for the purification and analysis of fosinopril sodium:

Technique Stationary Phase Mobile Phase Purpose
Column ChromatographyNeutral AluminaTetrahydrofuran and MethanolPurification of crude fosinopril sodium nih.gov
HPLCOctadecylsilane bonded silicaAcetonitrile-triethylamine bufferPurity testing nih.gov
LC-MSSunFire C18 column (100 mm x 4.6 mm, 3.5 µm)Methanol-10 mM ammonium acetate buffer-acetic acid (80:19.5:0.5 v/v/v)Impurity screening and degradation tracking dntb.gov.uawiley.com
RP-HPLCYMC Triart C18 (250 mm x 4.6 mm, 3.0 µm)0.01N Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (45:55 v/v)Identification and quantification of impurities farmaciajournal.com
MELCC18 packed columnso/w microemulsionSeparation of fosinopril sodium and fosinoprilat researchgate.net

Recrystallization Procedures for Enhanced Purity

Following initial purification steps such as chromatography, recrystallization is a critical process for further enhancing the purity of fosinopril sodium and obtaining the desired crystalline form.

A specific method details the recrystallization of fosinopril sodium from a solvent mixture of 1,1,1-trichloroethane and isopropyl alcohol. nih.gov This procedure, following chromatographic purification, yields high-purity fosinopril sodium with a purity of not less than 99.8%. nih.gov Another process describes the recrystallization of a key intermediate from isobutyl acetate or methyl isobutyl ketone to separate diastereomeric pairs. mdpi.com

The crude product of fosinopril sodium can also be dissolved in acetone and treated with a solution of 2-ethylhexanoic acid, sodium salt in acetone. researchgate.net After stirring, the purified salt is isolated. researchgate.net

The selection of an appropriate solvent system is crucial for effective recrystallization, ensuring high recovery of the pure compound while leaving impurities dissolved in the mother liquor.

Research into Novel Drug Delivery Systems

To overcome challenges associated with the high lipophilicity and poor bioavailability of fosinopril, research has been directed towards the development of novel drug delivery systems. bch.ro A significant area of this research focuses on the formation of inclusion complexes, particularly with cyclodextrins.

Investigation of Inclusion Complex Formation (e.g., with Cyclodextrins)

Inclusion complexes are formed when a "guest" molecule, such as fosinopril, is encapsulated within the cavity of a "host" molecule, like a cyclodextrin. bch.ro This encapsulation can enhance the solubility and stability of the guest molecule.

Studies have investigated the formation of inclusion complexes between fosinopril sodium and various cyclodextrins, including beta-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HPBCD), and randomly methylated-β-cyclodextrin (RAMEB). nih.govfarmaciajournal.com These binary systems are often prepared using the kneading method, where the drug and cyclodextrin are mixed and kneaded with a hydroalcoholic solution, followed by drying and pulverization. bch.rofarmaciajournal.com

The formation of these inclusion complexes has been confirmed through various analytical techniques. bch.ro Thin-layer chromatography (TLC) has been used to show a difference in the chromatographic behavior of the complex compared to the individual components, indicating an interaction. bch.rofarmaciajournal.com Further evidence is provided by thermal analysis (thermogravimetry/derivative thermogravimetry and differential thermal analysis), powder X-ray diffraction (PXRD), and Fourier-transform infrared spectroscopy (FTIR). nih.govbch.rowiley.com For instance, PXRD patterns of the inclusion complexes show a loss of the crystalline structure of fosinopril sodium, suggesting its encapsulation within the cyclodextrin cavity. bch.ro

Characterization of Inclusion Complex Stoichiometry

Determining the stoichiometry of the inclusion complex, which is the molar ratio of the guest (fosinopril sodium) to the host (cyclodextrin), is a critical step in its characterization.

For fosinopril sodium and its complexes with β-cyclodextrin, the stoichiometry has been determined to be 1:1. dntb.gov.uawiley.comresearchgate.net This was established using the continuous variation method, also known as Job's plot, with UV spectroscopy. dntb.gov.uawiley.comresearchgate.net Phase solubility diagrams also indicate the formation of a 1:1 inclusion complex, particularly with RAMEB, which shows an A(L)-type diagram. nih.gov

The stability of these complexes is quantified by the apparent stability constant (K). For the fosinopril sodium/β-CD complex, the formation constant was calculated to be 278.93 M⁻¹ using the Benesi-Hildebrand equation. dntb.gov.uawiley.com In another study, the apparent stability constants for complexes with RAMEB and β-CD were estimated to be 3209.99 M⁻¹ and 1770.34 M⁻¹, respectively, according to the Higuchi and Connors method. nih.gov

The following table summarizes the findings on the stoichiometry and stability of fosinopril sodium-cyclodextrin inclusion complexes:

Cyclodextrin Method of Stoichiometry Determination Stoichiometry (Fosinopril:Cyclodextrin) Apparent Stability Constant (K) Method of K Determination
β-Cyclodextrin (β-CD)Continuous Variation Method (Job's Plot)1:1 dntb.gov.uawiley.comresearchgate.net278.93 M⁻¹ dntb.gov.uawiley.comBenesi-Hildebrand Equation
β-Cyclodextrin (β-CD)Phase Solubility Diagram (B(s)-type)-1770.34 M⁻¹ nih.govHiguchi and Connors Method
Randomly Methylated-β-Cyclodextrin (RAMEB)Phase Solubility Diagram (A(L)-type)1:1 nih.gov3209.99 M⁻¹ nih.govHiguchi and Connors Method
Hydroxypropyl-β-Cyclodextrin (HPBCD)Kneading method preparation assumes 1:11:1 (Assumed) bch.rofarmaciajournal.com--

Q & A

Q. What is the biochemical mechanism of fosinopril sodium as an ACE inhibitor, and how does its prodrug design influence pharmacokinetics?

Answer: Fosinopril sodium is a prodrug hydrolyzed in the liver to its active metabolite, fosinoprilat, which inhibits angiotensin-converting enzyme (ACE). ACE inhibition reduces angiotensin II production, lowering vasoconstriction and aldosterone secretion. Its unique phosphinate group enhances binding to ACE’s zinc moiety, prolonging therapeutic effects. As a prodrug, fosinopril improves oral bioavailability compared to direct ACE inhibitors. Additionally, fosinopril inhibits peptide transporter PEPT2, potentially affecting renal tubular reabsorption of ACE substrates .

Q. How should pharmacokinetic parameters guide dosage optimization in patients with renal impairment?

Answer: Fosinoprilat undergoes dual hepatic (75%) and renal (25%) excretion, reducing dependency on renal clearance. For patients with renal impairment (e.g., creatinine clearance <30 mL/min), initial doses should be halved (e.g., 5–10 mg/day) and titrated based on serum creatinine and potassium levels. Protein binding studies (e.g., equilibrium dialysis) show ~95% binding to albumin, necessitating dose adjustments in hypoalbuminemia. Methodologically, population pharmacokinetic modeling can individualize dosing using covariates like glomerular filtration rate and serum albumin .

Q. What methodological considerations are critical in designing clinical trials for fosinopril’s antihypertensive efficacy?

Answer: Key considerations include:

  • Randomization and blinding : Use double-blind, placebo-controlled designs to minimize bias.
  • Endpoints : Primary endpoints (e.g., mean arterial pressure reduction) and secondary endpoints (e.g., renal function markers like serum creatinine).
  • Dose titration : Start with 10 mg/day, escalating to 40 mg/day based on response.
  • Subgroup stratification : By baseline renal function or comorbidities (e.g., diabetes).
    Evidence from trials shows 10–20 mg/day reduces systolic BP by 10–15 mmHg, with additive effects when combined with hydrochlorothiazide (HCTZ) .

Advanced Research Questions

Q. How can analytical methods resolve impurities in fosinopril sodium formulations, and what are the USP/BP specifications?

Answer: High-performance liquid chromatography (HPLC) with UV detection (245 nm) is standard for impurity profiling. USP methods specify:

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : Acetonitrile-water-phosphoric acid (4000:15:2).
  • Impurity limits : ≤0.3% for related compounds A–F (e.g., diastereomers, hydrolyzed byproducts).
    Validation includes forced degradation studies (acid/alkaline hydrolysis, oxidation) to identify degradation pathways. Chemometric optimization (e.g., central composite design) improves separation efficiency for co-eluting impurities .

Q. What experimental approaches address contradictions in fosinopril’s renoprotective efficacy across clinical studies?

Answer: Conflicting data on renal outcomes (e.g., serum creatinine vs. albuminuria) require:

  • Meta-analysis : Pooling data from trials like the Collaborative Study Group (captopril) to assess ACEI class effects.
  • Subgroup analysis : Stratify by baseline renal function; e.g., fosinopril slows creatinine clearance decline by 23% in patients with baseline serum creatinine ≥1.5 mg/dL vs. 17% in milder cases.
  • Mechanistic studies : Evaluate ACE-independent pathways (e.g., TGF-β/Smad signaling) using animal models of diabetic nephropathy .

Q. How do fosinopril’s interactions with serum proteins influence its pharmacodynamics?

Answer: Fluorescence quenching and molecular docking studies reveal fosinopril binds to bovine serum albumin (BSA) at site I (subdomain IIA) with moderate affinity (Kb = 2.69–9.55 × 10³ M⁻¹). Hydrophobic interactions and hydrogen bonding dominate, causing slight conformational changes in BSA. This binding may prolong plasma half-life but reduce free drug availability. Competitive displacement assays using phenylbutazone (site I marker) confirm binding specificity .

Q. What methodologies elucidate synergistic mechanisms in fosinopril-HCTZ combination therapy?

Answer: The combination leverages complementary mechanisms:

  • Fosinopril : Reduces angiotensin II and aldosterone, lowering peripheral resistance.
  • HCTZ : Depletes sodium, enhancing RAAS blockade efficacy.
    Experimental designs include crossover trials measuring additive BP reduction (e.g., 20/12.5 mg fosinopril-HCTZ achieves 22/10 mmHg reduction vs. monotherapy). Pharmacokinetic synergy is assessed via AUC comparisons and fractional factorial designs to optimize dosing intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosinopril sodium (Monopril)
Reactant of Route 2
Reactant of Route 2
Fosinopril sodium (Monopril)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.